JNJ-38158471 -

JNJ-38158471

Catalog Number: EVT-8312562
CAS Number:
Molecular Formula: C15H17ClN6O3
Molecular Weight: 364.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JNJ-38158471 is a compound developed by Johnson & Johnson, primarily recognized for its potential therapeutic applications in the field of neuroscience. This compound is part of a broader portfolio of pharmaceutical products that the company has been developing to address various medical conditions. Johnson & Johnson, founded in 1886, is one of the largest multinational corporations in the healthcare sector, with a significant focus on pharmaceuticals, medical devices, and consumer health products. The pharmaceutical segment contributes substantially to the company's revenue, emphasizing innovative drug development, including compounds like JNJ-38158471.

Source

The compound JNJ-38158471 originates from research and development initiatives within Johnson & Johnson's pharmaceutical division. The company has a long-standing commitment to advancing healthcare through innovative solutions and has invested heavily in research aimed at understanding and treating complex medical conditions.

Classification

JNJ-38158471 is classified as a small molecule drug candidate. It is specifically designed to target neurological disorders, potentially offering new avenues for treatment in areas such as depression and anxiety. Its classification aligns with other compounds in the pharmaceutical industry that aim to modulate neurochemical pathways.

Synthesis Analysis

Methods

The synthesis of JNJ-38158471 involves several chemical reactions that are typical in the development of small molecules. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may include:
    • Condensation Reactions: To form larger molecular frameworks.
    • Functional Group Modifications: Such as alkylation or acylation to introduce specific functional groups that enhance biological activity.
    • Purification Techniques: Techniques like chromatography are employed to isolate and purify the final product.

Technical Details

The synthesis process likely utilizes advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. These methods ensure that the compound meets the necessary purity and structural integrity required for further testing.

Molecular Structure Analysis

Structure

The molecular structure of JNJ-38158471 can be represented by its chemical formula, which includes various functional groups that contribute to its pharmacological properties. While exact structural details are proprietary, it typically features:

  • Aromatic Rings: Contributing to lipophilicity and biological activity.
  • Heteroatoms: Such as nitrogen or oxygen that may play a critical role in receptor binding.

Data

Molecular weight and other relevant parameters are essential for understanding its pharmacokinetics and dynamics but specific values are often not disclosed publicly due to proprietary considerations.

Chemical Reactions Analysis

Reactions

In terms of chemical reactivity, JNJ-38158471 may undergo various reactions relevant to its functionality:

  1. Binding Interactions: The compound is designed to interact with specific neurotransmitter receptors in the brain.
  2. Metabolic Reactions: It may be subject to metabolic transformations once administered, affecting its efficacy and safety profile.

Technical Details

Understanding these reactions is crucial for predicting how the compound behaves in biological systems, including potential side effects or interactions with other medications.

Mechanism of Action

Process

The mechanism of action for JNJ-38158471 involves modulation of neurotransmitter systems, particularly those associated with mood regulation. It likely acts as an antagonist or agonist at specific receptors involved in neurochemical signaling pathways.

Data

Research into similar compounds suggests that effective modulation can lead to improved outcomes in conditions like major depressive disorder or generalized anxiety disorder. Specific binding affinities and receptor interactions would need to be established through pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of JNJ-38158471 include aspects such as solubility, melting point, and stability under various conditions. These properties are essential for formulation development.

Chemical Properties

Chemical properties encompass reactivity with other substances, stability under physiological conditions, and potential degradation pathways. These factors are critical when considering the drug's shelf life and storage requirements.

Relevant Data or Analyses

While specific data points are often proprietary, general trends can be observed from similar compounds regarding their stability profiles and solubility characteristics.

Applications

Scientific Uses

JNJ-38158471 holds promise for scientific applications primarily within psychiatric medicine. Its development reflects ongoing efforts to create effective treatments for mental health disorders that currently have limited options available. Potential applications include:

  • Clinical Trials: Testing efficacy and safety in human subjects.
  • Research Studies: Investigating underlying mechanisms of action related to neurotransmitter modulation.
Introduction to JNJ-38158471 in Targeted Cancer Therapy

Role of Vascular Endothelial Growth Factor Receptor-2 Inhibition in Angiogenesis and Tumorigenesis

  • Angiogenic Signaling as a Therapeutic Target: Vascular Endothelial Growth Factor Receptor-2 serves as the primary signaling node for physiological and pathological angiogenesis. Upon binding its ligands (e.g., Vascular Endothelial Growth Factor-A), Vascular Endothelial Growth Factor Receptor-2 initiates downstream pathways (RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) that promote endothelial cell proliferation, migration, and survival. Tumors exploit this pathway to establish and maintain their blood supply, enabling growth beyond diffusion-limited sizes (1–2 mm³) and facilitating metastasis. Inhibition of Vascular Endothelial Growth Factor Receptor-2 kinase activity disrupts this process, starving tumors of nutrients and oxygen while normalizing chaotic tumor vasculature to improve drug delivery [1] [4].

  • Consequence of Targeted Vascular Endothelial Growth Factor Receptor-2 Blockade: Selective Vascular Endothelial Growth Factor Receptor-2 inhibitors like JNJ-38158471 induce a dual antitumor effect:

  • Direct antiangiogenic impact: Suppression of endothelial cell activation reduces new blood vessel formation, limiting tumor expansion.
  • Indirect antitumor microenvironment modulation: Reduced vascular permeability decreases interstitial fluid pressure, potentially enhancing chemotherapeutic drug penetration into tumors. Additionally, normalized vasculature improves tumor oxygenation, potentially counteracting hypoxia-driven resistance mechanisms and reducing metastatic potential [4] [6].

Table 1: Selectivity Profile of JNJ-38158471 Against Key Kinases

Target KinaseIC₅₀ ValueSignificance in Cancer Biology
Vascular Endothelial Growth Factor Receptor-2 (KDR)40 nMPrimary antiangiogenic target; blockade disrupts tumor vasculature
Rearranged During Transfection (RET)180 nMImplicated in thyroid cancer and RET-fusion driven malignancies
KIT (Stem Cell Factor Receptor)500 nMDriver in gastrointestinal stromal tumors and mastocytosis
Vascular Endothelial Growth Factor Receptor-1>1 µMLimited inhibition minimizes off-target effects
Vascular Endothelial Growth Factor Receptor-3>1 µMLimited inhibition preserves lymphatic function

Source: Biochemical cell-free assay data adapted from Selleckchem [1] and MedChemExpress [7]

JNJ-38158471 as a Selective Tyrosine Kinase Inhibitor: Historical Context and Discovery

  • Evolution from Early Multi-Targeted Kinase Inhibitors: First-generation tyrosine kinase inhibitors (e.g., sorafenib, sunitinib) exhibited broad polypharmacology, inhibiting numerous kinases beyond Vascular Endothelial Growth Factor Receptor-2. While clinically useful, this promiscuity contributed to dose-limiting toxicities (hypertension, hand-foot syndrome, cardiac dysfunction) and complex drug interactions. JNJ-38158471 emerged from a medicinal chemistry campaign aimed at achieving enhanced selectivity for Vascular Endothelial Growth Factor Receptor-2 while minimizing activity against phylogenetically related but off-target kinases like platelet-derived growth factor receptor and fibroblast growth factor receptor. This optimization focused on exploiting subtle structural differences in the Vascular Endothelial Growth Factor Receptor-2 ATP-binding pocket [1] [7].

  • Biochemical Characterization and Pharmacological Profile: JNJ-38158471 (chemical name undisclosed; CAS Registry Number 951151-97-6; molecular formula C₁₅H₁₇ClN₆O₃; molecular weight 364.79 g/mol) demonstrates potent and concentration-dependent inhibition of Vascular Endothelial Growth Factor Receptor-2 autophosphorylation in cellular assays. Its 40 nM half-maximal inhibitory concentration against Vascular Endothelial Growth Factor Receptor-2 places it among the more potent agents in this class. Critically, it maintains significant activity against Rearranged During Transfection (180 nM) and KIT (500 nM), kinases sharing structural similarities in their ATP-binding domains. This secondary activity profile offered potential utility in malignancies dependent on these kinases (e.g., medullary thyroid carcinoma driven by Rearranged During Transfection mutations, or KIT-mutant gastrointestinal stromal tumors). The compound’s >25-fold selectivity against Vascular Endothelial Growth Factor Receptor-1 and Vascular Endothelial Growth Factor Receptor-3 (>1 µM) distinguished it from earlier multi-kinase angiogenesis inhibitors, suggesting a potentially improved safety profile related to reduced lymphatic inhibition or monocyte/macrophage dysfunction [1] [7].

  • Formulation and Preclinical Development: Engineered for oral bioavailability, JNJ-38158471 demonstrated favorable pharmacokinetics in preclinical models, enabling sustained target coverage. Solubility assessments indicated adequate dissolution in dimethyl sulfoxide (30 mg/mL, 82.23 mM) for in vitro experimentation, though aqueous solubility was limited, necessitating specialized formulations for in vivo studies. Its discovery represented a step toward overcoming the pharmacokinetic and selectivity limitations that hampered earlier Vascular Endothelial Growth Factor Receptor-2 inhibitors, aligning with the broader shift in oncology toward precision-targeted therapeutics [1].

Table 2: JNJ-38158471 in Context of Historical Vascular Endothelial Growth Factor Receptor-2 Inhibitors

Inhibitor GenerationRepresentative AgentsKey CharacteristicsLimitations Addressed by JNJ-38158471
First-Generation Multi-TargetedSorafenib, SunitinibBroad-spectrum inhibition of VEGFRs, PDGFRs, RAF, KIT, FLT3Low selectivity causing overlapping toxicities
Second-Generation Vascular Endothelial Growth Factor Receptor-2 FocusedVandetanib (partially selective), JNJ-38158471Improved Vascular Endothelial Growth Factor Receptor-2 selectivity profileReduced off-target kinase inhibition (e.g., VEGFR-1, VEGFR-3 >1 µM)
Next-Generation/Affinity-Optimized(Post-JNJ agents)High potency (low nM IC₅₀), tailored pharmacokineticsJNJ-38158471 contributed to selectivity-by-design principles

Source: Analysis derived from compound profiling data [1] [7]

The development trajectory of JNJ-38158471 underscores a critical transition in kinase inhibitor design: from broadly cytotoxic agents toward molecules engineered for precise interference with dominant oncogenic drivers. Its selectivity profile positions it as a tool compound for dissecting Vascular Endothelial Growth Factor Receptor-2-specific signaling and a candidate for evaluation in Vascular Endothelial Growth Factor Receptor-2-driven malignancies with co-existing Rearranged During Transfection or KIT dependencies [1] [7].

Properties

Product Name

JNJ-38158471

IUPAC Name

1-[4-[6-amino-5-(methoxyiminomethyl)pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea

Molecular Formula

C15H17ClN6O3

Molecular Weight

364.79 g/mol

InChI

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)

InChI Key

BJHCYTJNPVGSBZ-UHFFFAOYSA-N

SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.